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Compound of Interest

Compound Name: (R)-Fasiglifam

Cat. No.: B570503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TAK-875 (fasiglifam), a selective agonist

for the Free Fatty Acid Receptor 1 (FFAR1), and its associated signal transduction pathway.

The document details the mechanism of action, summarizes key quantitative data from

preclinical and clinical studies, outlines relevant experimental protocols, and provides

visualizations of the core signaling and experimental workflows.

Introduction: TAK-875 and the FFAR1 Target
Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), is

a G protein-coupled receptor that is highly expressed in pancreatic β-cells.[1] It is activated by

medium and long-chain free fatty acids (FFAs), playing a crucial role in glucose homeostasis by

enhancing glucose-stimulated insulin secretion (GSIS).[1][2] This glucose-dependent action

makes FFAR1 an attractive therapeutic target for type 2 diabetes, as it suggests a lower risk of

hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[1]

TAK-875 (fasiglifam) is a potent, selective, and orally bioavailable FFAR1 agonist that was

developed for the treatment of type 2 diabetes mellitus.[1] Preclinical and clinical studies

demonstrated its efficacy in improving glycemic control.[3][4][5] However, its development was

terminated in Phase III clinical trials due to concerns about liver safety.[6][7][8] Despite its

discontinuation, the study of TAK-875 has provided significant insights into the pharmacology of

FFAR1 and its potential as a drug target.
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Mechanism of Action of TAK-875
TAK-875 functions as an ago-allosteric modulator of FFAR1, meaning it acts as an agonist

while also positively cooperating with endogenous ligands like free fatty acids to enhance

receptor activation.[4][9][10] Its primary signaling mechanism is through the Gαq protein-

coupled pathway.[1][11]

Upon binding of TAK-875 to FFAR1, the following signaling cascade is initiated:

Gαq Protein Activation: FFAR1 couples with the Gαq protein subunit, leading to its activation.

[1]

Phospholipase C (PLC) Activation: The activated Gαq stimulates phospholipase C.[2][12]

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)

into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13]

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum,

triggering the release of stored calcium (Ca²⁺) into the cytoplasm and increasing intracellular

calcium concentrations.[4][13]

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺,

activates Protein Kinase C (PKC).[13]

This Gαq-mediated signaling pathway does not initiate insulin secretion on its own but rather

potentiates the effects of elevated glucose levels. The glucose-dependency of TAK-875's action

is a key feature. High glucose leads to an increase in intracellular ATP, closure of ATP-sensitive

potassium (K-ATP) channels, membrane depolarization, and subsequent influx of extracellular

calcium through voltage-gated calcium channels. The signaling initiated by TAK-875 synergizes

with these glucose-induced events.

Fasiglifam's potentiation of GSIS occurs via a dual mechanism:

IP3-mediated amplification of Ca²⁺ oscillations: The IP3 generated by FFAR1 activation

amplifies the glucose-induced intracellular Ca²⁺ signals.[13][14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0076280
https://go.drugbank.com/articles/A61963
https://www.researchgate.net/publication/257839936_A_Novel_Antidiabetic_Drug_FasiglifamTAK-875_Acts_as_an_Ago-Allosteric_Modulator_of_FFAR1
https://pmc.ncbi.nlm.nih.gov/articles/PMC4007909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4314522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4007909/
https://www.uniprot.org/uniprotkb/O14842/entry
https://www.researchgate.net/figure/FFAR-related-signalling-pathways-FFARs-including-GPR40-FFAR1-GPR43-FFAR2-GPR41_fig1_382372839
https://pmc.ncbi.nlm.nih.gov/articles/PMC4876146/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0076280
https://pmc.ncbi.nlm.nih.gov/articles/PMC4876146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4876146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4876146/
https://pubmed.ncbi.nlm.nih.gov/27433346/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DAG/PKC-mediated augmentation of secretion: The DAG/PKC pathway enhances the

downstream mechanisms of insulin granule exocytosis, independent of the Ca²⁺ oscillations.

[13][14]

Quantitative Data Summary
The following tables summarize the key quantitative data for TAK-875 from various studies.

Table 1: In Vitro Potency and Binding Affinity of TAK-875

Parameter Species/Cell Line Value Reference

Binding Affinity (Ki) Human FFAR1 38 nM [15]

Rat FFAR1 140 nM [15]

Functional Potency

(EC50)

Inositol Phosphate

(IP) Production
CHO-hGPR40 cells 72 nM [15][16]

Intracellular Calcium

Flux
CHO-hFFA1 cells 29.6 nM [16]

Agonist Activity

(FLIPR)

Fused Phenylalkanoic

Acids
0.028 µM [1]

Table 2: In Vivo Efficacy of TAK-875 in Preclinical Diabetic Models
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Animal Model Dose (p.o.) Key Findings Reference

N-STZ-1.5 Rats

(OGTT)
1-10 mg/kg

Improved glucose

tolerance and

augmented insulin

secretion.

[5]

Zucker Diabetic Fatty

(ZDF) Rats
10 mg/kg

Significantly

augmented plasma

insulin and reduced

fasting hyperglycemia.

[5]

Female Wistar Fatty

Rats (OGTT)
0.3-3 mg/kg

Reduced blood

glucose excursion and

augmented insulin

secretion. Minimum

effective dose of 1

mg/kg.

[1]

Table 3: Clinical Efficacy of TAK-875 (12-Week, Phase 2 Study)
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Treatment
Group

N
Mean Change
in HbA1c from
Baseline (SE)

Incidence of
Hypoglycemia

Reference

Placebo 61 -0.13% (0.115) 3% (n=2) [3]

TAK-875 6.25

mg
- -0.65% (0.114)

2% (n=7, all

TAK-875 groups)
[3]

TAK-875 25 mg - -0.99% (0.113)
2% (n=7, all

TAK-875 groups)
[3]

TAK-875 50 mg - -1.12% (0.113)
2% (n=7, all

TAK-875 groups)
[3]

TAK-875 100 mg - -0.89% (0.113)
2% (n=7, all

TAK-875 groups)
[3]

TAK-875 200 mg - -0.87% (0.114)
2% (n=7, all

TAK-875 groups)
[3]

Glimepiride 4 mg 62 -1.05% (0.111) 19% (n=12) [3]

Table 4: Pharmacokinetic Properties of TAK-875

Species Dose Cmax AUC t1/2
Bioavaila
bility (F)

Referenc
e

Healthy

Humans

25-800 mg

(single

dose)

Not dose-

proportiona

l

Not dose-

proportiona

l

~28.1 to

36.6 hours
- [17]

Rats

(Fasted)

3 mg/kg

(p.o.)
1.1 µg/mL

11.2

µg·h/mL
10.1 h 56.9% [1]

Dogs

(Fasted)

1 mg/kg

(p.o.)
2.1 µg/mL

13.5

µg·h/mL
5.8 h 89.4% [1]

Key Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize TAK-

875 and its interaction with the FFAR1 pathway.

Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the agonist-induced increase in intracellular calcium concentration

([Ca²⁺]i) in cells expressing FFAR1.

Objective: To determine the potency and efficacy of TAK-875 in activating FFAR1-mediated

calcium release.

Materials:

CHO cells stably expressing human FFAR1 (hFFAR1/CHO).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Pluronic F-127.

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

TAK-875 and other test compounds.

Fluorometric Imaging Plate Reader (FLIPR).

Protocol:

Cell Plating: Seed hFFAR1/CHO cells into black-walled, clear-bottom 96-well or 384-well

microplates and culture overnight to form a confluent monolayer.

Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay

buffer. Remove the culture medium from the cells and add the dye-loading solution to each

well.

Incubation: Incubate the plate for 1 hour at 37°C in the dark to allow for dye uptake.

Compound Preparation: Prepare serial dilutions of TAK-875 in assay buffer in a separate

compound plate.
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FLIPR Measurement:

Place both the cell plate and the compound plate into the FLIPR instrument.

Establish a stable baseline fluorescence reading for a short period (e.g., 10-20 seconds).

The instrument automatically adds the TAK-875 solution from the compound plate to the

cell plate.

Immediately record the change in fluorescence intensity over time (typically 2-3 minutes)

at an excitation wavelength of ~488 nm and an emission wavelength of ~520 nm.

Data Analysis: The increase in fluorescence intensity corresponds to the increase in [Ca²⁺]i.

Calculate the peak fluorescence response and plot against the compound concentration.

Determine the EC50 value by fitting the data to a four-parameter logistic equation.[18]

Inositol Monophosphate (IP) Accumulation Assay
This assay quantifies the accumulation of IP, a downstream product of PLC activation, to

measure Gαq pathway engagement.

Objective: To confirm Gαq coupling and quantify the functional potency of TAK-875.

Materials:

HEK293 or CHO cells expressing FFAR1.

Assay kits for IP detection (e.g., HTRF-based IP-One assay).

LiCl (to inhibit IP degradation).

Stimulation buffer.

TAK-875.

Protocol:

Cell Seeding: Plate FFAR1-expressing cells in a suitable microplate and culture overnight.
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Starvation: Replace the culture medium with a serum-free medium and incubate for several

hours to reduce basal signaling.

Stimulation: Add TAK-875 at various concentrations in a stimulation buffer containing LiCl.

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

Cell Lysis and Detection: Lyse the cells and perform the IP detection according to the

manufacturer's instructions for the chosen assay kit. This typically involves adding detection

reagents (e.g., HTRF antibody conjugates) and incubating.

Signal Measurement: Read the plate on a compatible plate reader (e.g., HTRF-certified

reader).

Data Analysis: Convert the raw signal to IP concentration. Plot the IP concentration against

the TAK-875 concentration and calculate the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay (Ex
Vivo)
This assay uses isolated pancreatic islets to measure the effect of TAK-875 on insulin secretion

at different glucose concentrations.[19][20]

Objective: To evaluate the glucose-dependent insulinotropic action of TAK-875.

Materials:

Isolated pancreatic islets (from mouse or rat).[21]

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with BSA.

Low glucose KRB buffer (e.g., 2.8-3.3 mM glucose).

High glucose KRB buffer (e.g., 16.7-20 mM glucose).

TAK-875.

Insulin ELISA kit.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34409308/
https://www.sigmaaldrich.com/JP/ja/tech-docs/paper/1510335
https://www.jove.com/v/57048/a-simple-high-efficiency-protocol-for-pancreatic-islet-isolation-from
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Islet Isolation: Isolate pancreatic islets from rodents using a collagenase digestion method.

[21] Culture the islets overnight to allow for recovery.

Pre-incubation (Basal): Hand-pick a set number of islets (e.g., 5-10 islets of similar size per

replicate) and place them in a microfuge tube or well of a plate. Pre-incubate the islets in low

glucose KRB buffer for 30-60 minutes at 37°C to establish a basal insulin secretion rate.

Static Incubation:

Remove the pre-incubation buffer.

Add fresh KRB buffer containing either low glucose, high glucose, low glucose + TAK-875,

or high glucose + TAK-875.

Incubate for 60 minutes at 37°C.

Supernatant Collection: After incubation, carefully collect the supernatant from each well.

The supernatant contains the secreted insulin.

Insulin Quantification: Measure the insulin concentration in the collected supernatants using

an insulin ELISA kit according to the manufacturer's protocol.

Data Analysis: Normalize the insulin secretion to the number of islets or total insulin/protein

content. Compare the amount of insulin secreted under high glucose conditions in the

presence and absence of TAK-875 to determine its potentiating effect.[22]

Visualizations of Pathways and Workflows
The following diagrams were created using the Graphviz DOT language to illustrate key

concepts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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